molecular formula C19H20F2N2O3 B7005358 N-[4-fluoro-2-(2-fluoroanilino)phenyl]-2-methoxy-2-(oxolan-3-yl)acetamide

N-[4-fluoro-2-(2-fluoroanilino)phenyl]-2-methoxy-2-(oxolan-3-yl)acetamide

Cat. No.: B7005358
M. Wt: 362.4 g/mol
InChI Key: KLSRXARUSWIZDR-UHFFFAOYSA-N
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Description

N-[4-fluoro-2-(2-fluoroanilino)phenyl]-2-methoxy-2-(oxolan-3-yl)acetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes fluorinated aromatic rings and a methoxy group attached to an oxolane ring.

Properties

IUPAC Name

N-[4-fluoro-2-(2-fluoroanilino)phenyl]-2-methoxy-2-(oxolan-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F2N2O3/c1-25-18(12-8-9-26-11-12)19(24)23-16-7-6-13(20)10-17(16)22-15-5-3-2-4-14(15)21/h2-7,10,12,18,22H,8-9,11H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLSRXARUSWIZDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1CCOC1)C(=O)NC2=C(C=C(C=C2)F)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-fluoro-2-(2-fluoroanilino)phenyl]-2-methoxy-2-(oxolan-3-yl)acetamide typically involves multiple steps, starting with the preparation of the fluorinated aniline derivatives. The key steps include:

    Fluorination: Introduction of fluorine atoms into the aromatic rings using reagents such as elemental fluorine or fluorinating agents like Selectfluor.

    Amination: Formation of the anilino group through nucleophilic substitution reactions.

    Acylation: Introduction of the acetamide group via acylation reactions using acyl chlorides or anhydrides.

    Methoxylation: Addition of the methoxy group using methanol and a suitable catalyst.

    Cyclization: Formation of the oxolane ring through intramolecular cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:

    Temperature Control: Maintaining specific temperatures to favor desired reaction pathways.

    Catalysts: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-fluoro-2-(2-fluoroanilino)phenyl]-2-methoxy-2-(oxolan-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

    Reduction: Reaction with reducing agents to form reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce de-fluorinated compounds.

Scientific Research Applications

N-[4-fluoro-2-(2-fluoroanilino)phenyl]-2-methoxy-2-(oxolan-3-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of advanced materials or as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of N-[4-fluoro-2-(2-fluoroanilino)phenyl]-2-methoxy-2-(oxolan-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated aromatic rings may enhance binding affinity and specificity, while the methoxy and oxolane groups contribute to the compound’s stability and solubility. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-fluoro-2-(2-chloroanilino)phenyl]-2-methoxy-2-(oxolan-3-yl)acetamide
  • N-[4-fluoro-2-(2-bromoanilino)phenyl]-2-methoxy-2-(oxolan-3-yl)acetamide
  • N-[4-fluoro-2-(2-methylanilino)phenyl]-2-methoxy-2-(oxolan-3-yl)acetamide

Uniqueness

N-[4-fluoro-2-(2-fluoroanilino)phenyl]-2-methoxy-2-(oxolan-3-yl)acetamide is unique due to the presence of multiple fluorine atoms, which can significantly influence its chemical and biological properties. The fluorinated aromatic rings enhance its stability and reactivity, making it a valuable compound for various applications.

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